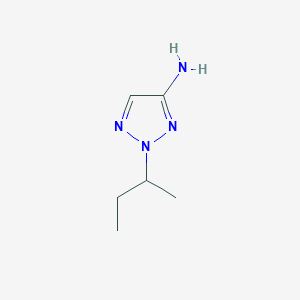![molecular formula C6H8F3NO2 B13164886 2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13164886.png)
2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid is a synthetic organic compound with the molecular formula C₆H₈F₃NO₂ and a molecular weight of 183.13 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further substituted with an amino group and an acetic acid moiety. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid involves several steps, typically starting with the preparation of the cyclopropyl ring. One common method involves the cyclopropanation of an appropriate olefin using a reagent such as diazomethane or a metal-catalyzed reaction. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide. The amino group is then introduced through a reductive amination process, and the acetic acid moiety is added via a carboxylation reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.
Análisis De Reacciones Químicas
2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form a primary amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide to form azido or cyano derivatives.
Hydrolysis: The acetic acid moiety can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol or ester.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from -78°C to 150°C. Major products formed from these reactions include various substituted cyclopropyl derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with proteins or enzymes, modulating their activity. The acetic acid moiety can participate in ionic interactions, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid can be compared with other similar compounds, such as:
2-amino-3-(trifluoromethyl)cyclopropylmethanol: This compound has a similar structure but lacks the acetic acid moiety, which may affect its solubility and reactivity.
2-amino-3-(trifluoromethyl)cyclopropylamine: This compound lacks the acetic acid moiety and has a primary amine group, which may influence its biological activity and chemical reactivity.
2-(trifluoromethyl)cyclopropylacetic acid: This compound lacks the amino group, which may affect its ability to interact with biological targets.
The unique combination of the trifluoromethyl group, amino group, and acetic acid moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H8F3NO2 |
|---|---|
Peso molecular |
183.13 g/mol |
Nombre IUPAC |
2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-2(5(4)10)1-3(11)12/h2,4-5H,1,10H2,(H,11,12)/t2-,4-,5-/m0/s1 |
Clave InChI |
SZYHSWNETPABDR-SMYKQSBYSA-N |
SMILES isomérico |
C([C@H]1[C@@H]([C@H]1N)C(F)(F)F)C(=O)O |
SMILES canónico |
C(C1C(C1N)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13164810.png)
![3-[(3-Fluorobenzyl)amino]propanoic acid](/img/structure/B13164817.png)



![2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13164838.png)
![1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one](/img/structure/B13164839.png)





![6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13164876.png)
